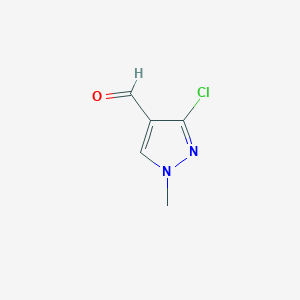

3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 1H-Pyrazole-4-carboxaldehyde, 3-chloro-1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVAYPUPZXSZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797798-26-6 | |

| Record name | 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. We will delve into the strategic considerations behind the selected synthetic pathway, providing a detailed, step-by-step protocol for its practical implementation. The causality of experimental choices, from precursor synthesis to the final concurrent chlorination and formylation via the Vilsmeier-Haack reaction, will be thoroughly elucidated. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and well-validated methodology for the preparation of this important heterocyclic compound.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, is a particularly valuable intermediate due to its trifunctional nature: the aldehyde group allows for a variety of subsequent chemical transformations, the chloro substituent provides a site for nucleophilic substitution or cross-coupling reactions, and the N-methylated pyrazole core imparts specific physicochemical properties.

The synthetic strategy outlined herein is a two-step process that is both efficient and scalable. The core logic is as follows:

-

Synthesis of the Pyrazole Core: We begin with the synthesis of the precursor, 1-methyl-1H-pyrazol-5(4H)-one, through the condensation of readily available starting materials: ethyl acetoacetate and methylhydrazine. This established reaction provides the foundational heterocyclic system.

-

Concurrent Chlorination and Formylation: The pyrazolone precursor is then subjected to the Vilsmeier-Haack reaction. This powerful and versatile reaction utilizes a reagent formed in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[1][2] The Vilsmeier-Haack reagent acts as both a chlorinating and a formylating agent in this context, converting the pyrazolone into the target this compound in a single, efficient step.[3]

This approach is favored due to its operational simplicity and the use of cost-effective reagents, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Mechanistic Rationale

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Formation of 1-Methyl-1H-pyrazol-5(4H)-one

The synthesis of the pyrazolone precursor is a classic cyclocondensation reaction. Methylhydrazine acts as a dinucleophile, with the initial nucleophilic attack of the substituted nitrogen on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the terminal nitrogen on the ketone carbonyl. Subsequent dehydration yields the stable pyrazolone ring.

The Vilsmeier-Haack Reaction: A Dual Role

The Vilsmeier-Haack reaction is the cornerstone of this synthesis.[2] It proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl group of dimethylformamide. A subsequent intramolecular rearrangement and loss of a phosphate species generates the electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[1]

-

Electrophilic Aromatic Substitution and Chlorination: The pyrazolone precursor exists in tautomeric equilibrium with its 5-hydroxypyrazole form. The electron-rich pyrazole ring then attacks the electrophilic Vilsmeier reagent, primarily at the C4 position. The resulting intermediate undergoes elimination to restore aromaticity. Concurrently, the hydroxyl group at the C5 position is converted into a chloro group by the action of phosphorus oxychloride. A final hydrolysis step during aqueous workup converts the iminium salt at the C4 position into the desired carbaldehyde.

The following diagram illustrates the overall synthetic pathway:

Caption: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established procedures for pyrazolone synthesis.[4]

-

Reagents and Materials:

-

Ethyl acetoacetate

-

Methylhydrazine

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 1-methyl-1H-pyrazol-5(4H)-one as a crystalline solid.

-

Synthesis of this compound

This protocol is based on the Vilsmeier-Haack formylation of pyrazolones.[3][5]

-

Reagents and Materials:

-

1-Methyl-1H-pyrazol-5(4H)-one

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Three-necked round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet

-

Ice bath

-

Magnetic stirrer

-

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) (5.0 eq).

-

Cool the DMF to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) (3.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this mixture, add 1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.

-

After the addition of the pyrazolone, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

-

Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected 1H NMR (CDCl3) δ (ppm) | Expected 13C NMR (CDCl3) δ (ppm) |

| 1-Methyl-1H-pyrazol-5(4H)-one | C4H6N2O | 98.10 | White to off-white solid | 3.2 (s, 3H, N-CH3), 3.4 (s, 2H, CH2), 7.4 (s, 1H, CH) | 33.5 (N-CH3), 42.0 (CH2), 157.0 (C=C), 170.0 (C=O) |

| This compound | C5H5ClN2O | 144.56 | Pale yellow solid | 3.9 (s, 3H, N-CH3), 8.1 (s, 1H, C5-H), 9.9 (s, 1H, CHO) | 37.0 (N-CH3), 115.0 (C4), 135.0 (C5), 148.0 (C3), 185.0 (CHO) |

Note: The expected NMR values are estimations based on data for structurally similar compounds and may vary slightly.[6][7]

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The methodology, centered around the powerful Vilsmeier-Haack reaction, provides a practical route to this valuable heterocyclic building block. The provided protocols, along with the mechanistic insights, should serve as a solid foundation for researchers in their synthetic endeavors.

References

- Al-Omair, M. A. (2010). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 735-745.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- Patil, S. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Development in Pharmacy and Life Sciences, 2(6), 653-664.

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.

- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-1H-indol-2-yl)malonaldehyde and its synthetic applications. Organic Chemistry: An Indian Journal, 9(5), 187-192.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 291-294.

- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Gomaa, A. M. (2021). Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones. Molecules, 26(5), 1385.

- Youssef, Y. M., et al. (2017). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 47(1-2), 28-32.

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Patil, P. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole-4-carbaldehyde derivatives.

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Belmar, J., et al. (2001). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Boletín de la Sociedad Chilena de Química, 46(2), 157-162.

- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27389.

- Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 61, 225-234.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179.

- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 212756-35-5): Properties, Synthesis, and Reactivity for Drug Discovery

Abstract

3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted heterocyclic aldehyde that serves as a highly versatile intermediate in synthetic organic chemistry. Its unique arrangement of a reactive aldehyde, a displaceable chloro group, and a stable pyrazole core makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthetic methodologies, and characteristic reactivity. We will delve into the mechanistic underpinnings of its synthesis, explore the synthetic transformations of its key functional groups, and discuss its applications as a scaffold in medicinal chemistry, particularly for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific programs.

Molecular Overview and Physicochemical Properties

Structure and Nomenclature

The molecule consists of a 1-methyl-1H-pyrazole ring substituted with a chloro group at the C3 position and a formyl (carbaldehyde) group at the C4 position. The systematic IUPAC name is this compound.

Physicochemical Data

Quantitative data for this specific compound is not extensively reported in publicly available literature. The following table summarizes key computed properties and data from closely related analogues to provide a reliable estimation.

| Property | Value | Source / Note |

| CAS Number | 212756-35-5 | |

| Molecular Formula | C₅H₅ClN₂O | |

| Molecular Weight | 144.56 g/mol | |

| Appearance | Expected to be a white to light yellow solid | By analogy to similar pyrazole aldehydes.[1] |

| Melting Point | Not reported; the parent compound 3-methyl-1H-pyrazole-4-carbaldehyde melts at 105-110 °C. | [2] |

| Solubility | Expected to be soluble in DMF, DMSO, and chlorinated solvents. | By analogy to similar compounds.[1] |

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show three distinct singlets: a downfield signal for the aldehydic proton (~9.8-10.0 ppm), a signal for the pyrazole ring proton at C5 (~8.0-8.5 ppm), and a signal for the N-methyl protons (~3.8-4.0 ppm).

-

¹³C NMR: Expected signals include the aldehyde carbonyl carbon (~185-190 ppm), and aromatic carbons of the pyrazole ring, including the carbon bearing the chloro group (C3), the formylated carbon (C4), and the remaining ring carbon (C5). The N-methyl carbon signal would appear upfield.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at ~1670-1690 cm⁻¹, C=N stretching from the pyrazole ring, and C-H stretching bands.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 144, along with a characteristic M+2 peak at m/z 146 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction accomplishes the formylation of electron-rich heterocyclic rings using a specialized electrophile known as the Vilsmeier reagent.

Causality and Mechanism: The pyrazole ring is an electron-rich aromatic system, making it a suitable nucleophile for electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a formamide derivative (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[5][6]

The mechanism proceeds as follows:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a highly electrophilic chloroiminium cation (the Vilsmeier reagent). This step is exothermic and requires careful temperature control.[5]

-

Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate.

-

Aromatization and Hydrolysis: The intermediate eliminates a proton to restore the aromaticity of the pyrazole ring, yielding a new iminium salt. Subsequent aqueous workup hydrolyzes this salt to furnish the final aldehyde product.[3]

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Proposed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for analogous pyrazoles.[1][7] Success is monitored at each critical step.

-

Reagent Preparation (Trustworthiness Pillar): All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical as the Vilsmeier reagent is moisture-sensitive.[5]

-

Vilsmeier Reagent Formation:

-

To a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (4 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 to 2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes. The formation of a white, viscous salt indicates successful generation of the reagent.

-

-

Formylation Reaction:

-

Dissolve the pyrazole precursor, 1-methyl-3-chloro-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF.

-

Add the precursor solution dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

-

Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate and quenches excess reagent.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7.

-

The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two primary functional groups.

Caption: Key reactive sites and transformation pathways.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for molecular elaboration.[8]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃). This carboxylic acid is itself a valuable intermediate.

-

Reduction: Selective reduction to the primary alcohol, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).[9]

-

Condensation Reactions: As a typical aldehyde, it undergoes condensation with active methylene compounds (e.g., Knoevenagel condensation with malononitrile or ethyl cyanoacetate) to form α,β-unsaturated systems.[10] It also reacts with phosphorus ylides in the Wittig reaction to generate vinyl-substituted pyrazoles.[8]

-

Schiff Base Formation and Reductive Amination: Reaction with primary amines yields imines (Schiff bases), which can be subsequently reduced in situ (reductive amination) to form secondary amines. This is a powerful method for introducing diverse side chains.[11]

Reactions Involving the Chloro Substituent

The chloro group at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr), although it is generally less reactive than a halogen at the C5 position.[12]

-

Nucleophilic Displacement: The reaction often requires elevated temperatures or the use of a base. A variety of nucleophiles can displace the chloride, including:

-

Alkoxides (R-O⁻): To form 3-alkoxy-pyrazoles.

-

Amines (R-NH₂): To synthesize 3-amino-pyrazole derivatives.

-

Thiols (R-S⁻): To produce 3-thioether-substituted pyrazoles.

-

The ability to perform these substitutions allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the core scaffold.

Applications in Medicinal Chemistry and Drug Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[13] Pyrazole-4-carbaldehydes are key intermediates because the aldehyde group provides a convenient anchor point for building more complex, biologically active molecules.[4][11][14]

-

Scaffold for Kinase Inhibitors: The pyrazole core is central to many kinase inhibitors. This aldehyde can be elaborated into fused ring systems like pyrazolo[3,4-d]pyrimidines, which are core structures for inhibitors of Janus kinases (JAKs) and other important enzyme targets in oncology and immunology.[11]

-

Synthesis of Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity.[13][15] The aldehyde can be used to synthesize chalcones and other conjugated systems that are often evaluated for their ability to modulate inflammatory pathways.

-

Versatile Intermediate: The dual reactivity of the aldehyde and chloro groups allows for sequential or orthogonal functionalization, enabling the creation of large and diverse compound libraries for high-throughput screening in drug discovery campaigns.[16]

Safety and Handling

Based on the hazard classifications for structurally similar compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, this compound should be handled with care.[17]

-

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemical profile. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and chloro functional groups provide chemists with a powerful tool for molecular construction. Its relevance as a precursor to proven pharmacophores underscores its importance for professionals in drug discovery and medicinal chemistry, offering a reliable platform for the development of next-generation therapeutic agents.

References

-

Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Retrieved January 20, 2026, from [Link]

-

El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as synthon in heterocyclic synthesis. Research on Chemical Intermediates. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Various Authors. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Patil, S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

-

Al-Amiery, A. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved January 20, 2026, from [Link]

-

MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Trouillas, P., et al. (2022). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. MDPI. Retrieved January 20, 2026, from [Link]

-

Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Cherian, B., et al. (2020). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved January 20, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved January 20, 2026, from [Link]

-

Various Authors. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved January 20, 2026, from [Link]

-

MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Retrieved January 20, 2026, from [Link]

-

Shapovalov, S. A., et al. (2002). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Glidewell, C., et al. (2005). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. ResearchGate. Retrieved January 20, 2026, from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBALDEHYDE DERIVATIVES. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved January 20, 2026, from [Link]

Sources

- 1. jpsionline.com [jpsionline.com]

- 2. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of spectroscopic data for the novel heterocyclic compound, 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde. The methodologies and analytical frameworks presented herein are designed to ensure the unambiguous structural elucidation and purity assessment of this molecule, a critical step in any research or development pipeline.

Introduction and Molecular Overview

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The molecule's structure, featuring a chlorinated pyrazole ring appended with an N-methyl group and a formyl (aldehyde) group, suggests a unique electronic and steric profile that can be precisely mapped using a multi-technique spectroscopic approach. The strategic placement of the chloro, methyl, and carbaldehyde substituents on the pyrazole core dictates its chemical reactivity and potential biological interactions. Accurate characterization is paramount, and this guide establishes the foundational spectroscopic expectations and the protocols to verify them.

The synthesis of related pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, which formylates an appropriate pyrazole precursor.[1][2][3] This synthetic route provides context for potential starting material carryover or side-product formation, which would be detectable through the meticulous application of the spectroscopic methods outlined below.

Predicted Spectroscopic Profile & Data Interpretation

While a dedicated public-facing spectral database for this exact molecule is not available, its structure allows for a highly accurate prediction of its spectroscopic signatures based on established principles and data from closely related analogs, such as 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to be simple and highly diagnostic, showing three distinct singlet signals in a 1:1:3 integration ratio.

-

Aldehyde Proton (CHO): Expected as a sharp singlet in the range of δ 9.8 - 10.2 ppm . This significant downfield shift is due to the powerful deshielding effect of the carbonyl group's magnetic anisotropy and the electron-withdrawing nature of the pyrazole ring. The absence of adjacent protons results in a singlet multiplicity. For a structural analog, this proton appears at δ 9.86 ppm.[4]

-

Pyrazole Ring Proton (C5-H): A singlet is predicted in the δ 8.0 - 8.5 ppm region. Its downfield position is characteristic of an aromatic proton within an electron-deficient heterocyclic ring system. The chlorine at C3 and the aldehyde at C4 will both influence its precise location. An analogous proton in a similar system is observed at δ 8.15 ppm.[4]

-

N-Methyl Protons (N-CH₃): A singlet appearing around δ 3.8 - 4.2 ppm . The protons of this methyl group are deshielded by the adjacent nitrogen atom within the aromatic pyrazole ring.

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Five signals are anticipated.

-

Aldehyde Carbonyl (CHO): The least shielded carbon, expected in the δ 182 - 188 ppm range. This is a hallmark of aldehyde carbonyl carbons. A reported analog shows this peak at δ 183.1 ppm.[4]

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C3 (bearing Cl): Expected around δ 150 - 155 ppm . The direct attachment of an electronegative chlorine atom causes a significant downfield shift.

-

C5: Predicted in the range of δ 130 - 135 ppm .

-

C4 (bearing CHO): Expected to be the most upfield of the ring carbons, around δ 110 - 115 ppm . The corresponding carbon in an analog appears at δ 110.9 ppm.[4]

-

-

N-Methyl Carbon (N-CH₃): Expected in the δ 35 - 40 ppm region, a typical range for N-methyl groups on heteroaromatic rings.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Analog Data[4] |

| CHO | 9.8 - 10.2 (s, 1H) | 182 - 188 | Highly deshielded aldehyde. Analog: δH 9.86, δC 183.1 |

| C5-H | 8.0 - 8.5 (s, 1H) | 130 - 135 | Aromatic proton in an electron-deficient ring. Analog: δH 8.15 |

| C3-Cl | - | 150 - 155 | Electronegative Cl causes a downfield shift. |

| C4-CHO | - | 110 - 115 | Carbon bearing the formyl group. Analog: δC 110.9 |

| N-CH₃ | 3.8 - 4.2 (s, 3H) | 35 - 40 | Methyl group attached to ring nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups, particularly the conjugated aldehyde.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1665 - 1685 cm⁻¹ . The conjugation of the aldehyde with the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[6][7] An analog with a similar conjugated system shows this peak at 1667 cm⁻¹.[4]

-

C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are expected near 2820-2860 cm⁻¹ and 2720-2760 cm⁻¹ .[8][9] The presence of these two peaks is highly diagnostic for an aldehyde functional group.

-

C=N/C=C Stretch (Pyrazole Ring): Medium to strong bands in the 1450 - 1600 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.

-

C-Cl Stretch: A band in the fingerprint region, typically 700 - 800 cm⁻¹ , corresponding to the C-Cl stretch.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Significance |

| Aldehyde C=O | 1665 - 1685 | Strong, Sharp | Confirms conjugated carbonyl group.[6][7] |

| Aldehyde C-H | 2820-2860 & 2720-2760 | Medium | Diagnostic for the aldehyde functional group.[9] |

| Pyrazole Ring | 1450 - 1600 | Medium-Strong | Corresponds to aromatic ring vibrations. |

| C-Cl | 700 - 800 | Medium-Strong | Indicates the presence of a chloro-substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition via isotopic patterns.

-

Molecular Ion Peak (M⁺): The key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of a single chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two peaks:

-

M⁺ peak: Corresponding to the molecule with ³⁵Cl.

-

M+2 peak: Corresponding to the molecule with ³⁷Cl, two mass units higher.

-

-

Isotopic Ratio: The intensity ratio of the M⁺ to the M+2 peak will be approximately 3:1 .[10][11] This pattern is an unambiguous indicator of a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways in electron ionization (EI) would likely involve:

-

Loss of the formyl radical (•CHO, 29 Da).

-

Loss of a chlorine radical (•Cl, 35/37 Da).

-

Loss of a methyl radical (•CH₃, 15 Da).

-

Experimental Protocols and Workflows

To achieve high-quality, reproducible data, the following standardized protocols should be employed.

Integrated Spectroscopic Workflow

The logical flow for characterization ensures that each piece of data builds upon the last, leading to a conclusive structural assignment.

Sources

- 1. jpsionline.com [jpsionline.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 5. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

A-Technical-Guide-to-3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core, substituted with both a reactive aldehyde group and a versatile chlorine atom, makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the compound's synthesis, characterization, reactivity, and applications, drawing on established chemical principles and field-proven insights to support advanced research and development.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

This compound emerges as a particularly valuable synthon for several reasons:

-

The Aldehyde Group (C4): Serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic rings.

-

The Chloro Group (C3): Acts as a leaving group in nucleophilic substitution reactions and is an ideal participant in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based substituents.[2]

-

The N-Methyl Group (N1): Blocks one of the tautomeric sites of the pyrazole ring, ensuring regiochemical control in subsequent reactions and often enhancing metabolic stability in drug candidates.

This combination of reactive sites on a stable heterocyclic core makes the title compound a powerful intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical Properties and Identification

While a specific CAS number for this compound is not prominently listed in major databases, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

Table 1: Compound Identification and Properties

| Property | Value | Source/Basis |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₅H₅ClN₂O | - |

| Molecular Weight | 144.56 g/mol | - |

| CAS Number | Not assigned/found | Inferred from searches |

| Predicted Boiling Point | ~250-270 °C | Based on analogs[3] |

| Predicted Melting Point | ~80-90 °C | Based on analogs[3] |

| Appearance | White to light yellow solid | Typical for this class |

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach

The most direct and industrially scalable route to this compound is the Vilsmeier-Haack reaction. This powerful one-pot reaction achieves both chlorination and formylation of a suitable precursor.[4][5]

Causality of Experimental Choice: The selection of 1-methyl-1H-pyrazol-3(2H)-one (also known as 1-methyl-3-hydroxypyrazole) as the starting material is strategic. The pyrazolone tautomer is electron-rich and highly susceptible to electrophilic substitution. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), serves as the electrophile. Critically, POCl₃ not only activates DMF to form the electrophilic Vilsmeier reagent but also acts as the chlorinating agent, converting the hydroxyl group at the C3 position into a chloro group.[6]

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active Vilsmeier reagent.[7][8]

-

Electrophilic Attack: The electron-rich pyrazolone ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C4 position, which is activated by the enol-like system.

-

Chlorination and Aromatization: The hydroxyl group at C3 is chlorinated by the POCl₃/Cl⁻ environment. Subsequent elimination and rearomatization of the ring occur.

-

Hydrolysis: The iminium salt intermediate formed at the C4 position is hydrolyzed during aqueous workup to yield the final aldehyde product.[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack reactions on similar substrates.[9]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (Argon or Nitrogen), cool dry dimethylformamide (DMF, 4.0 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes until a viscous, white precipitate (the Vilsmeier reagent) is formed.

-

Substrate Addition: Dissolve 1-methyl-1H-pyrazol-3(2H)-one (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to a pH > 9 using a saturated sodium carbonate or sodium hydroxide solution. This step hydrolyzes the intermediate and neutralizes the acidic reagents.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of the target compound relies on a combination of standard spectroscopic techniques. The following table summarizes the expected data, inferred from known spectra of analogous compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde.[10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~9.8-10.0 ppm (s, 1H, -CHO)~8.0-8.2 ppm (s, 1H, Pyrazole H5)~3.9-4.1 ppm (s, 3H, N-CH₃) |

| ¹³C NMR | ~185-190 ppm (C=O, aldehyde)~145-150 ppm (C3-Cl)~140-145 ppm (C5)~115-120 ppm (C4)~38-40 ppm (N-CH₃) |

| FT-IR (cm⁻¹) | ~2820, 2720 (C-H stretch, aldehyde)~1680-1700 (C=O stretch, aldehyde)~1500-1580 (C=N, C=C stretch, pyrazole ring)~750-850 (C-Cl stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 144/146 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)Key fragments: [M-H]⁺, [M-CO]⁺, [M-Cl]⁺ |

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor for a variety of more complex heterocyclic systems.

Reactivity of the Aldehyde Group:

-

Condensation Reactions: Reacts readily with amines, hydrazines, and active methylene compounds to form imines, hydrazones (e.g., in the synthesis of pyrazolopyrimidines), and chalcone-like structures, respectively.

-

Oxidation: Can be oxidized to the corresponding 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents like potassium permanganate.[6]

-

Reduction: Can be reduced to the corresponding alcohol, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, using reducing agents like sodium borohydride.

Reactivity of the Chloro Group:

-

Palladium-Catalyzed Cross-Coupling: The C3-Cl bond is suitable for Suzuki, Stille, and Sonogashira coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at this position. This is a cornerstone of modern library synthesis.[2]

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than in some other systems, the chloro group can be displaced by strong nucleophiles like alkoxides or amines, particularly under forcing conditions or with appropriate activation.

Caption: Key reaction pathways of this compound.

Safety and Handling

Based on GHS classifications for structurally similar compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the following hazards should be assumed[11]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a potent and versatile intermediate for chemical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the rapid diversification of the pyrazole scaffold. For researchers in drug discovery and materials science, this compound offers a reliable and efficient entry point to novel molecular entities with significant potential for biological activity and advanced applications.

References

-

Gedgaudas, R., Malinauskas, T., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1373. [Link]

-

Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Pimerzin, A. A., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Molecules, 27(19), 6649. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Trujillo-Ferrara, J. G., & Jiménez-Montaño, V. E. (2014). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México, 51(4), 194-209. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 28-32. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Belyakov, S. A., & Ioffe, D. V. (2001). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of General Chemistry, 71(1), 122-126. [Link]

-

Deshmukh, M. B., et al. (2001). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes and their antibacterial activity. Oriental Journal of Chemistry, 17(1), 131-132. [Link]

-

Fan, H. T., et al. (1998). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 139(1), 159-164. [Link]

-

Organic Chemistry Portal. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

-

Joshi, A., & Punjabi, P. B. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 [chemicalbook.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. jpsionline.com [jpsionline.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

starting materials for pyrazole synthesis

For the modern researcher, the choice of starting materials is intrinsically linked to the desired substitution pattern, the required scale, and considerations of synthetic efficiency. Understanding the fundamental reactivity of these core starting materials—from dicarbonyls to aldehydes to alkynes—is paramount to the successful design and execution of a synthetic route toward novel, biologically active pyrazole derivatives. Future efforts will likely focus on expanding the scope of these reactions, developing novel and safer hydrazine surrogates, and employing catalytic, asymmetric methods to control stereochemistry in pyrazole-containing scaffolds. [21]

References

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. PMC - NIH. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. Bentham Science. [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

-

I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - NIH. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

-

Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. Taylor & Francis Online. [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]

- Knorr Pyrazole Synthesis. Unknown Source.

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Semantic Scholar. [Link]

-

Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijirt.org [ijirt.org]

- 12. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]

- 15. jocpr.com [jocpr.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Pyrazole synthesis [organic-chemistry.org]

- 19. benthamdirect.com [benthamdirect.com]

A-Z Guide to Vilsmeier-Haack Formylation of Pyrazoles: Mechanism, Regioselectivity, and Protocol Optimization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group onto a pyrazole scaffold is a pivotal transformation in synthetic organic chemistry, unlocking pathways to a diverse array of functionalized molecules with significant applications in pharmaceuticals and materials science. Among the methodologies available, the Vilsmeier-Haack reaction stands out for its efficiency, operational simplicity, and cost-effectiveness.[1] This in-depth guide provides a comprehensive exploration of the Vilsmeier-Haack formylation of pyrazoles. It delves into the mechanistic intricacies of the Vilsmeier reagent, dissects the factors governing the critical aspect of regioselectivity, and offers field-proven experimental protocols. By synthesizing theoretical principles with practical insights, this document serves as an essential resource for researchers aiming to master this powerful synthetic tool.

Introduction: The Strategic Importance of Formylpyrazoles

Pyrazole-4-carbaldehydes are not merely synthetic intermediates; they are valuable building blocks in their own right, exhibiting a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The formyl group serves as a versatile chemical handle, enabling a multitude of subsequent transformations such as oxidation to carboxylic acids, reduction to alcohols, and conversion into Schiff bases, oximes, and other heterocyclic systems.[4]

The Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, provides a direct and mild route to these crucial compounds from electron-rich aromatic and heteroaromatic substrates.[4] Its application to the pyrazole ring system is a well-documented and powerful strategy for C-C bond formation.[1][5]

The Vilsmeier Reagent: Unmasking the Electrophile

The heart of the Vilsmeier-Haack reaction is the electrophile, the "Vilsmeier reagent," which is a substituted chloroiminium salt.[6] It is almost always prepared in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[7][8][9]

Formation Mechanism

The formation involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the displacement of a chloride ion and subsequent rearrangement to form the highly reactive N,N-dimethylchloromethyleniminium ion.[7][10] This iminium ion is the active electrophile that participates in the aromatic substitution.

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Alternative Reagent Systems

While the DMF/POCl₃ system is the most common, other acid halides can be employed, each with its own set of byproducts and reactivity profile.

-

Oxalyl Chloride/(COCl)₂: Reacts with DMF to produce the Vilsmeier reagent along with gaseous byproducts (CO, CO₂), which can be advantageous for simplifying purification.[7]

-

Thionyl Chloride (SOCl₂): Also forms the reagent with gaseous SO₂ as a byproduct.[7]

-

Phthaloyl Dichloride (OPC): Has been used in microwave-assisted syntheses, offering an alternative to the often harsh POCl₃.[5]

The choice of reagent can influence reaction conditions and is often dictated by the reactivity of the pyrazole substrate and the desired scale of the reaction.

Mechanism of Pyrazole Formylation

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution pathway.[11] The electron-rich pyrazole ring acts as the nucleophile, attacking the electrophilic carbon of the chloroiminium ion.

-

Electrophilic Attack: The π-system of the pyrazole ring attacks the Vilsmeier reagent. For most N-substituted pyrazoles, this attack occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site.

-

Formation of Sigma Complex: This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

-

Rearomatization: A base (such as the chloride or phosphate byproduct) abstracts the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding an iminium salt intermediate.

-

Hydrolysis: The reaction is quenched with water or an aqueous base. The iminium salt is then hydrolyzed to the final pyrazole-4-carbaldehyde. This step is typically performed during the aqueous workup.[12]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. chemmethod.com [chemmethod.com]

- 3. jocpr.com [jocpr.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism of vilsmeier haack reaction | Filo [askfilo.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Introduction: The Strategic Importance of a Bifunctional Pyrazole Scaffold

An In-Depth Technical Guide to the Reactivity of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in modern synthetic chemistry. Its structure is deceptively simple, yet it houses a powerful combination of two distinct and orthogonally reactive functional groups: an electrophilic aromatic carbon-chlorine bond at the C3 position and a versatile carbaldehyde group at the C4 position. This bifunctional nature makes it a highly valuable and strategic building block, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] Pyrazole-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The ability to selectively functionalize this core scaffold at two different points allows for the systematic construction of complex molecular architectures and the rapid generation of diverse compound libraries for drug discovery programs.

This guide provides a comprehensive exploration of the reactivity of this compound. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern its chemical behavior, offering field-proven insights into why specific experimental choices are made and how to leverage its unique reactivity for the synthesis of novel chemical entities.

Core Synthesis: The Vilsmeier-Haack Formylation

The primary and most efficient route to pyrazole-4-carbaldehydes, including the title compound, is the Vilsmeier-Haack reaction.[3][6][7] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[8][9] The process involves the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[9][10]

The pyrazole ring, being an electron-rich heterocycle, is sufficiently activated to undergo electrophilic substitution by the Vilsmeier reagent. The substitution occurs regioselectively at the C4 position, which is the most nucleophilic carbon on the ring not adjacent to a nitrogen atom.

Caption: Mechanism of Vilsmeier-Haack formylation on the pyrazole core.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical Vilsmeier-Haack formylation procedure. Self-validation is achieved through careful monitoring of the reaction's progress and rigorous characterization of the final product.

Materials:

-

1-methyl-3-chloropyrazole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent and Reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool an appropriate volume of DMF (to make a ~0.5 M solution of the pyrazole) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 20-30 minutes. The formation of a viscous, often white, solid indicates the formation of the Vilsmeier reagent.[11] Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 1-methyl-3-chloropyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and heat the reaction mixture to 70-90 °C.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice. This step is highly exothermic and should be performed in a fume hood.

-

Neutralization: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

The Duality of Reactivity: A Strategic Overview

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The chlorine atom at the C3 position is susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, while the aldehyde at C4 is a classic electrophile, ready to react with a host of nucleophiles. This orthogonality allows for a stepwise and controlled functionalization strategy.

Caption: Primary reactive sites on the pyrazole scaffold.

Part 1: Reactivity at the C3-Position (C-Cl Bond)

The C-Cl bond on the pyrazole ring is the gateway to carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for forming C-C bonds.[13][14][15] It involves the reaction of an organohalide (in this case, our chloropyrazole) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[15][16] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[13][14]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the activated boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried Schlenk flask or microwave vial, add the chloropyrazole (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 80-90 |

| 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 75-88 |

| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane | 100 | 90-98 |

Note: Conditions are illustrative and may require optimization.

Part 2: Reactivity at the C4-Position (Carbaldehyde Group)

The aldehyde functionality is a classic electrophilic handle for a wide array of transformations, including condensations, reductive aminations, and oxidations/reductions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonates, cyanoacetates) to an aldehyde, followed by dehydration to form a new C=C double bond.[17][18] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine).[17] This reaction is exceptionally useful for extending the carbon chain and introducing functionalities that can be further manipulated.

Caption: General workflow for the Knoevenagel condensation.

Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds.[19] It proceeds in two stages: the nucleophilic attack of an amine on the aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[19][20] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting aldehyde, allowing the entire process to be performed in a single pot.[19]

Caption: The two-stage process of reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

-

Acetic acid (catalytic amount, optional)

Procedure:

-

Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq) and the amine (1.1 eq) in the chosen solvent (e.g., DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. Be cautious as some gas evolution may occur.

-

Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

-

Workup: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the solvent.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Reduction to Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, using standard hydride reducing agents like sodium borohydride (NaBH₄).[21][22] This transformation is typically fast, high-yielding, and chemoselective, leaving the C-Cl bond intact.

Protocol Snapshot:

-

Reactants: Aldehyde (1 eq), NaBH₄ (1.1 eq)

-

Solvent: Methanol or Ethanol

-

Procedure: Dissolve aldehyde in methanol at 0 °C. Add NaBH₄ portion-wise. Stir for 1 hour. Quench with water, and extract with ethyl acetate.

Application in Synthetic Campaigns: A Gateway to Complex Molecules

The true power of this compound is realized when its orthogonal reactivity is exploited in multi-step syntheses. A common strategy involves first performing a Suzuki coupling at the C3 position to install a desired aryl or heteroaryl group, followed by elaboration of the aldehyde at C4. This approach provides access to a vast chemical space relevant to drug discovery.

Caption: A strategic pathway from the core scaffold to a complex target.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its well-defined and predictable reactivity at two distinct sites—the C-Cl bond via cross-coupling and the carbaldehyde via nucleophilic additions—provides chemists with a reliable and powerful toolset. Understanding the causality behind its reactions and mastering the protocols for its transformation are key to unlocking its full potential in the rational design and synthesis of novel compounds for pharmaceutical and agrochemical applications.

References

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-19. [Link]

-

MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1463. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-